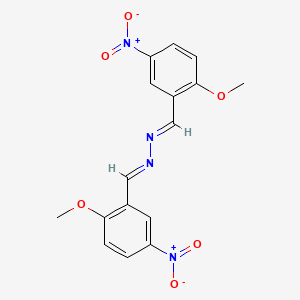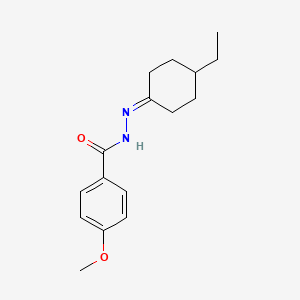
(1E,2E)-bis(2-methoxy-5-nitrobenzylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-BIS[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two methoxy and nitro-substituted phenyl groups attached to a hydrazine core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE typically involves the condensation reaction between 2-methoxy-5-nitrobenzaldehyde and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-BIS[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro-substituted carboxylic acids.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted hydrazine derivatives.
Scientific Research Applications
1,2-BIS[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,2-BIS[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1,2-BIS[(E)-1-(2-METHOXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINE
- 1,2-BIS[(E)-1-(2-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINE
- 1,2-BIS[(E)-1-(2-METHOXY-6-NITROPHENYL)METHYLIDENE]HYDRAZINE
Uniqueness
1,2-BIS[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE is unique due to the specific positioning of the methoxy and nitro groups on the phenyl rings
Properties
Molecular Formula |
C16H14N4O6 |
|---|---|
Molecular Weight |
358.31 g/mol |
IUPAC Name |
(E)-1-(2-methoxy-5-nitrophenyl)-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C16H14N4O6/c1-25-15-5-3-13(19(21)22)7-11(15)9-17-18-10-12-8-14(20(23)24)4-6-16(12)26-2/h3-10H,1-2H3/b17-9+,18-10+ |
InChI Key |
UJMTXYZDFNJJLF-BEQMOXJMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-ethylphenyl)-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10953634.png)
![N-(3-chlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10953640.png)
![N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10953642.png)
![6-(difluoromethyl)-4-(4-methylphenyl)-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3(8),4,6,12,14,16,18-octaene-11,20-dione](/img/structure/B10953648.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10953660.png)

![1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10953680.png)
![1-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953690.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-methylbenzamide](/img/structure/B10953691.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953703.png)
![2-[1-(Difluoromethyl)-1H-pyrazol-5-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10953706.png)
![ethyl 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate](/img/structure/B10953707.png)
